molecular formula C10H8ClN3 B11895391 4-(1-Aziridinyl)-5-chlorocinnoline CAS No. 68211-03-0

4-(1-Aziridinyl)-5-chlorocinnoline

Cat. No.: B11895391
CAS No.: 68211-03-0
M. Wt: 205.64 g/mol
InChI Key: GBGPGFZJKAMPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aziridinyl)-5-chlorocinnoline is a compound that features a unique combination of an aziridine ring and a chlorocinnoline structure. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The presence of the aziridine ring in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aziridinyl)-5-chlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the chlorocinnoline structure. One common method involves the reaction of 5-chlorocinnoline with an aziridine precursor under specific conditions that promote the formation of the aziridine ring. This can be achieved through nucleophilic substitution reactions where the aziridine ring is introduced via a nucleophilic attack on a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aziridinyl)-5-chlorocinnoline undergoes various types of chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Substitution Reactions: The chlorine atom in the cinnoline ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can lead to the formation of amino derivatives of the original compound.

Scientific Research Applications

4-(1-Aziridinyl)-5-chlorocinnoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Due to its potential biological activity, it is investigated for its anticancer and antimicrobial properties.

    Industry: It is used in the development of advanced materials and coatings, particularly in the automotive industry for its crosslinking properties.

Mechanism of Action

The mechanism by which 4-(1-Aziridinyl)-5-chlorocinnoline exerts its effects involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aziridinyl)-3-buten-2-one: Found in flue-cured tobacco, this compound also features an aziridine ring and exhibits biological activity.

    Aziridine-1-carbaldehyde Oximes: These compounds have similar reactivity and are investigated for their cytotoxic activity.

Uniqueness

4-(1-Aziridinyl)-5-chlorocinnoline is unique due to the combination of the aziridine ring and the chlorocinnoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

68211-03-0

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

4-(aziridin-1-yl)-5-chlorocinnoline

InChI

InChI=1S/C10H8ClN3/c11-7-2-1-3-8-10(7)9(6-12-13-8)14-4-5-14/h1-3,6H,4-5H2

InChI Key

GBGPGFZJKAMPBV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CN=NC3=C2C(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.